molecular formula C7H5F4N B1505568 2,3,5,6-Tetrafluorobenzylamine CAS No. 89992-52-9

2,3,5,6-Tetrafluorobenzylamine

Cat. No. B1505568
CAS RN: 89992-52-9
M. Wt: 179.11 g/mol
InChI Key: GOUKYMUBOWCOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrafluorobenzylamine is a useful research compound. Its molecular formula is C7H5F4N and its molecular weight is 179.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,5,6-Tetrafluorobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrafluorobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89992-52-9

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl)methanamine

InChI

InChI=1S/C7H5F4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H,2,12H2

InChI Key

GOUKYMUBOWCOIV-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)CN)F)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CN)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

From the toluene extract, a small amount of a sample was withdrawn, and it was subjected to GC analysis. As a result of the analysis, a peak of the tetrafluoroterephthalonitrile as a raw material was below the detection limit, and tetrafluoroterephthalaldehyde was obtained in an amount of only 14.5 mol %. The amount of 2,3,5,6-tetrafluorobenzene was 0.81 mol %, the amount of 2,3,5,6-tetrafluorobenzonitrile was 0.67 mol %, and 1-cyano-2,3,5,6-tetrafluorobenzaldehyde wherein a nitrile group on only one side had reacted was obtained in an amount of 54.0 mol %. On the other hand, the aqueous phase was neutralized and then subjected to GC analysis. As a result of the analysis, presence of 0.04 mol % of 2,3,5,6-tetrafluorobenzylamine was confirmed. The results are set forth in Table 2.
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Synthesis routes and methods III

Procedure details

From the toluene extract, a small amount of a sample was withdrawn, and it was subjected to GC analysis. As a result of the analysis, a peak of the tetrafluoroterephthalonitrile as a raw material was below the detection limit, the amount of tetrafluoroterephthalaldehyde was 84.5 mol %, the amount of 2,3,5,6-tetrafluorobenzene was 1.00 mol %, and the amount of 2,3,5,6-tetrafluorobenzonitrile was 0.83 mol %. On the other hand, the aqueous phase was neutralized and then subjected to GC analysis. As a result of the analysis, presence of 4.14 mol % of 2,3,5,6-tetrafluorobenzylamine was confirmed. The results are set forth in Table 1.
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Synthesis routes and methods IV

Procedure details

From the toluene extract, a small amount of a sample was withdrawn, and it was subjected to GC analysis. As a result of the analysis, a peak of the tetrafluoroterephthalonitrile as a raw material was below the detection limit, and the amount of tetrafluoroterephthalaldehyde was 68.9 mol %. On the other hand, the aqueous phase was neutralized and then subjected to GC analysis. As a result of the analysis, presence of 14.8 mol % of 2,3,5,6-tetrafluorobenzylamine was confirmed. The results are set forth in Table 1.
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